molecular formula C24H23N3O B14296233 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- CAS No. 112022-04-5

4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-

Cat. No.: B14296233
CAS No.: 112022-04-5
M. Wt: 369.5 g/mol
InChI Key: OWMIGERTWFJWTP-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is a compound belonging to the family of acridine derivatives. These compounds are known for their intercalating properties, which allow them to insert themselves between DNA base pairs. This particular compound has been studied for its potential antitumor activity and its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- typically involves the reaction of acridine derivatives with appropriate amines. One common method involves the reaction of acridine-4-carboxylic acid with N,N-dimethyl-1,2-diaminoethane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a DNA intercalator in studies of DNA structure and function.

    Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.

    Medicine: Explored as a potential antitumor agent due to its ability to interfere with DNA processes in cancer cells.

Mechanism of Action

The mechanism of action of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- involves its intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription. The compound’s ability to bind to DNA and inhibit topoisomerase activity makes it a potent antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an antitumor agent .

Properties

CAS No.

112022-04-5

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9-phenylacridine-4-carboxamide

InChI

InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(17-9-4-3-5-10-17)18-11-6-7-14-21(18)26-23(19)20/h3-14H,15-16H2,1-2H3,(H,25,28)

InChI Key

OWMIGERTWFJWTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)C4=CC=CC=C4

Origin of Product

United States

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